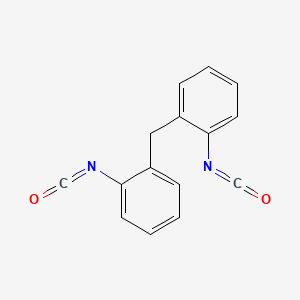

二苯基甲烷-2,2'-二异氰酸酯

描述

Diphenylmethane-2,2’-diisocyanate, also known as methylene diphenyl diisocyanate, is an aromatic diisocyanate. It is widely used in the production of polyurethanes, which are essential in various industries such as construction, automotive, and furniture. This compound is known for its reactivity with polyols, leading to the formation of polyurethane foams, elastomers, and coatings .

科学研究应用

Diphenylmethane-2,2’-diisocyanate has a wide range of applications in scientific research and industry:

Chemistry: Used in the synthesis of polyurethanes, which are essential in various chemical processes.

Biology: Utilized in the development of biomedical devices and materials.

Medicine: Employed in the production of medical adhesives and coatings.

Industry: Widely used in the automotive, construction, and furniture industries for the production of foams, elastomers, and coatings

作用机制

Target of Action

Diphenylmethane-2,2’-diisocyanate (MDI) is an aromatic diisocyanate . It primarily targets polyols in the manufacture of polyurethane .

Mode of Action

MDI interacts with polyols through a condensation reaction . This reaction forms urethane linkages, which are the backbone of polyurethane polymers . The reaction between MDI and polyols is highly reactive and results in the formation of polyurethane .

Biochemical Pathways

The primary biochemical pathway involved in the action of MDI is the synthesis of polyurethane . This process involves the reaction of MDI with polyols, leading to the formation of urethane linkages and the production of polyurethane .

Result of Action

The primary result of MDI’s action is the formation of polyurethane . Polyurethane is a versatile material with various applications, including foams, coatings, adhesives, and elastomers .

Action Environment

The action of MDI is influenced by environmental factors such as temperature and the presence of moisture . For instance, the reaction between MDI and polyols can be influenced by temperature . Additionally, MDI reacts with water, which can influence its stability and efficacy .

生化分析

Biochemical Properties

Diphenylmethane-2,2’-diisocyanate is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Cellular Effects

It is known that exposure to diisocyanates can lead to health issues, including respiratory and skin sensitization .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Diphenylmethane-2,2’-diisocyanate in laboratory settings .

准备方法

Synthetic Routes and Reaction Conditions

Diphenylmethane-2,2’-diisocyanate is typically synthesized through the phosgenation of methylene diphenyl diamine. The process involves the reaction of methylene diphenyl diamine with phosgene under controlled conditions to produce the diisocyanate . Another method involves the pyrolysis of diphenylmethane dicarbamate in an inert solvent, which yields diphenylmethane-2,2’-diisocyanate .

Industrial Production Methods

The industrial production of diphenylmethane-2,2’-diisocyanate primarily uses the liquid-phase phosgene method. In this process, the amine compound is dissolved in a solvent, and phosgene is introduced to react with the amine, forming the diisocyanate product. This method is widely used due to its efficiency and scalability .

化学反应分析

Types of Reactions

Diphenylmethane-2,2’-diisocyanate undergoes various chemical reactions, including:

Addition Reactions: Reacts with polyols to form polyurethanes.

Substitution Reactions: Can react with amines, alcohols, and acids.

Common Reagents and Conditions

Polyols: Reacts with polyols under controlled temperatures to form polyurethanes.

Amines: Reacts with primary and secondary amines to form ureas.

Alcohols: Reacts with alcohols to form urethanes.

Major Products

Polyurethanes: Formed by the reaction with polyols.

Ureas: Formed by the reaction with amines.

Urethanes: Formed by the reaction with alcohols.

相似化合物的比较

Similar Compounds

Toluene Diisocyanate (TDI): Another widely used diisocyanate in the production of polyurethanes.

Hexamethylene Diisocyanate (HDI): Used in the production of aliphatic polyurethanes.

Isophorone Diisocyanate (IPDI): Employed in the production of light-stable polyurethanes

Uniqueness

Diphenylmethane-2,2’-diisocyanate is unique due to its aromatic structure, which provides enhanced rigidity and thermal stability to the resulting polyurethanes. This makes it particularly suitable for applications requiring high-performance materials, such as in the automotive and construction industries .

生物活性

Diphenylmethane-2,2'-diisocyanate (also known as 2,2'-MDI) is a chemical compound widely used in the production of polyurethane foams and coatings. Its biological activity has garnered attention due to its potential health effects, particularly in occupational settings where exposure is prevalent. This article aims to provide a comprehensive overview of the biological activity of 2,2'-MDI, including its toxicity, genotoxicity, and potential carcinogenic effects.

- Chemical Formula : C15H10N2O2

- CAS Number : 2536-05-2

- Molecular Weight : 250.25 g/mol

Acute Toxicity

Acute inhalation studies have shown that 2,2'-MDI can cause significant respiratory irritation. The median lethal concentration (LC50) for a four-hour exposure in rats was reported as 490 mg/m³ . Symptoms following exposure include:

- Labored breathing

- Sore throat

- Coughing

- Chest discomfort

Chronic exposure can lead to more severe conditions such as bronchitis and asthma-like symptoms, particularly in sensitized individuals .

Chronic Toxicity

Long-term studies indicate that exposure to 2,2'-MDI can result in chronic respiratory issues. In a study involving Wistar rats exposed to aerosol concentrations of 0.2, 1.0, or 6.0 mg/m³ for two years, significant pulmonary effects were noted at higher concentrations. These included:

- Increased lung weights

- Histopathological changes in the lungs

- Development of pulmonary adenomas in high-dose groups .

The study established a No Observed Adverse Effect Concentration (NOAEC) of 0.2 mg/m³ and a Lowest Observed Adverse Effect Concentration (LOAEC) of 1.0 mg/m³ based on observed lung damage.

Genotoxicity

The genotoxic potential of 2,2'-MDI has been evaluated through various assays. It has been shown to induce mutations in Salmonella typhimurium strain TA100 in the presence of metabolic activation but not without it . Additionally, it increased the frequency of sister chromatid exchanges and chromosomal aberrations in human lymphocytes under both metabolic activation conditions and without it .

Carcinogenicity

The International Agency for Research on Cancer (IARC) classified polymeric MDI as Group 3 ("Not classifiable as to its carcinogenicity to humans") due to insufficient evidence linking it directly to cancer . However, chronic exposure studies have indicated potential carcinogenic effects manifested as lung tumors in animal models .

Case Studies

- Occupational Exposure : A cohort study of workers exposed to MDI during polyurethane production revealed elevated rates of asthma and other respiratory diseases compared to non-exposed workers. Symptoms often developed after prolonged exposure and included chronic cough and wheezing .

- Animal Studies : In a chronic inhalation study with Wistar rats, those exposed to high concentrations exhibited significant lung pathology, including localized fibrosis and alveolar duct epithelialization . These findings highlight the risks associated with long-term exposure to MDI.

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | LC50 = 490 mg/m³; symptoms include respiratory irritation and labored breathing |

| Chronic Toxicity | NOAEC = 0.2 mg/m³; LOAEC = 1.0 mg/m³; lung tumors observed at high doses |

| Genotoxicity | Induces mutations in Salmonella; increases chromosomal aberrations in lymphocytes |

| Carcinogenicity | Classified as Group 3 by IARC; potential lung tumors in animal studies |

属性

IUPAC Name |

1-isocyanato-2-[(2-isocyanatophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)17-11-19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIABEENURMZTTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=CC=C2N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883107 | |

| Record name | 2,2'-Methylenedi(phenyl isocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 1,1'-methylenebis[2-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2536-05-2 | |

| Record name | 2,2′-MDI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2536-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylmethane-2,2'-diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-methylenebis[2-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Methylenedi(phenyl isocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methylenediphenyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLMETHANE-2,2'-DIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS00FWT3DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。